molecular formula C12H12FNO3S B275387 4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide

4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide

カタログ番号 B275387
分子量: 269.29 g/mol
InChIキー: WZALJCCCFURJSB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide, also known as TAK-659, is a potent and selective inhibitor of the Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

作用機序

4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide exerts its anti-tumor effects by selectively inhibiting BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is involved in the activation of downstream signaling pathways that promote cell survival, proliferation, and differentiation. Inhibition of BTK by 4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide leads to the suppression of these pathways, resulting in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide has been shown to have other biochemical and physiological effects. For example, 4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide has been shown to inhibit the activation of mast cells and basophils, which are involved in allergic reactions. 4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are implicated in various inflammatory diseases.

実験室実験の利点と制限

One of the main advantages of 4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. 4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of 4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to formulate for in vivo studies.

将来の方向性

There are several potential future directions for the development of 4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide. One possibility is to evaluate its efficacy in combination with other anti-cancer drugs, such as immune checkpoint inhibitors or chimeric antigen receptor (CAR) T-cell therapy. Another possibility is to explore its potential use in other B-cell malignancies, such as Waldenstrom macroglobulinemia or hairy cell leukemia. Finally, further studies are needed to elucidate the long-term safety and efficacy of 4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide in clinical trials, as well as its potential use in other disease indications beyond cancer.

合成法

The synthesis of 4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide involves a multi-step process, starting from commercially available starting materials. The first step involves the preparation of 4-fluoro-3-methylbenzenesulfonyl chloride, which is then reacted with 2-furylmethylamine to give the corresponding sulfonamide. The final step involves the introduction of a fluorine atom at the 4-position of the aromatic ring using a fluorinating agent. The overall yield of the synthesis is around 25%, and the purity of the final product is typically greater than 98%.

科学的研究の応用

4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide has shown potent anti-tumor activity, both as a single agent and in combination with other anti-cancer drugs. 4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide has also been shown to be well-tolerated and has a favorable pharmacokinetic profile, making it an attractive candidate for further clinical development.

特性

分子式

C12H12FNO3S

分子量

269.29 g/mol

IUPAC名

4-fluoro-N-(furan-2-ylmethyl)-3-methylbenzenesulfonamide

InChI

InChI=1S/C12H12FNO3S/c1-9-7-11(4-5-12(9)13)18(15,16)14-8-10-3-2-6-17-10/h2-7,14H,8H2,1H3

InChIキー

WZALJCCCFURJSB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)F

正規SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。